molecular formula C14H24N6O2 B11256823 2-N-butan-2-yl-4-N-cyclohexyl-5-nitropyrimidine-2,4,6-triamine

2-N-butan-2-yl-4-N-cyclohexyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11256823
M. Wt: 308.38 g/mol
InChI Key: QNPCTIDHZGAREG-UHFFFAOYSA-N
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Description

N2-(BUTAN-2-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with butan-2-yl, cyclohexyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(BUTAN-2-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactionsThe nitro group is usually introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N2-(BUTAN-2-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while hydrolysis can produce a variety of smaller organic molecules .

Scientific Research Applications

N2-(BUTAN-2-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(BUTAN-2-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N2-(BUTAN-2-YL)-N4-CYCLOHEXYL-5-AMINOPYRIMIDINE-2,4,6-TRIAMINE
  • N2-(BUTAN-2-YL)-N4-CYCLOHEXYL-5-METHYLPYRIMIDINE-2,4,6-TRIAMINE
  • N2-(BUTAN-2-YL)-N4-CYCLOHEXYL-5-CHLOROPYRIMIDINE-2,4,6-TRIAMINE

Uniqueness

N2-(BUTAN-2-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the nitro group or have different substituents .

Properties

Molecular Formula

C14H24N6O2

Molecular Weight

308.38 g/mol

IUPAC Name

2-N-butan-2-yl-4-N-cyclohexyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H24N6O2/c1-3-9(2)16-14-18-12(15)11(20(21)22)13(19-14)17-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H4,15,16,17,18,19)

InChI Key

QNPCTIDHZGAREG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N

solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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